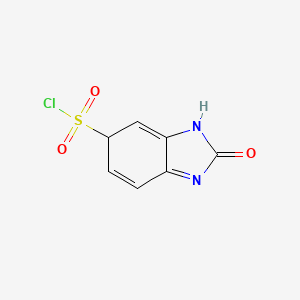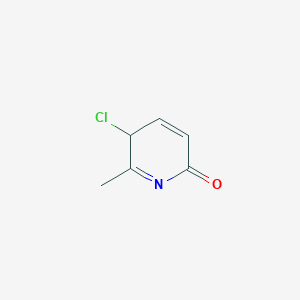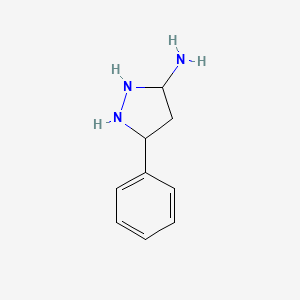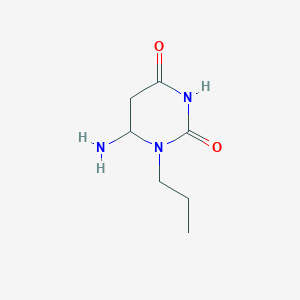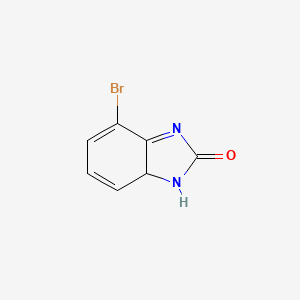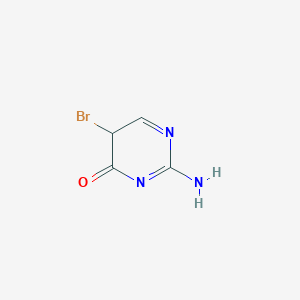
Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate is a compound that combines the properties of sulfuric acid with a tetrahydropyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-tetrahydropyrimidine-4,6-diamine typically involves the reaction of ethyl cyanoacetate with thiourea and appropriate aldehydes . This reaction is carried out under specific conditions to ensure the formation of the desired tetrahydropyrimidine derivative. The process may involve steps such as heating, stirring, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as purification through ceramic membrane microfiltration, electrodialysis desalination, and other refining techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-tetrahydropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,2,5,6-tetrahydropyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5,6-tetrahydropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The compound’s antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ectoine: A cyclic amino acid derivative produced by bacteria as a protective extremolyte.
Thiouracil Derivatives: Compounds with chemotherapeutic importance, especially against cancer, bacteria, and parasites.
Uniqueness
1,2,5,6-tetrahydropyrimidine-4,6-diamine is unique due to its specific chemical structure and the combination of sulfuric acid with a tetrahydropyrimidine derivative. This uniqueness contributes to its diverse applications and potential therapeutic properties .
Properties
Molecular Formula |
C8H24N8O5S |
|---|---|
Molecular Weight |
344.40 g/mol |
IUPAC Name |
sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate |
InChI |
InChI=1S/2C4H10N4.H2O4S.H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;/h2*3,7H,1-2,5H2,(H2,6,8);(H2,1,2,3,4);1H2 |
InChI Key |
MQEDCMOBOFJBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCN=C1N)N.C1C(NCN=C1N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


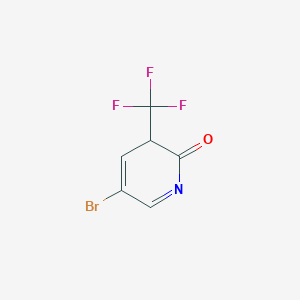
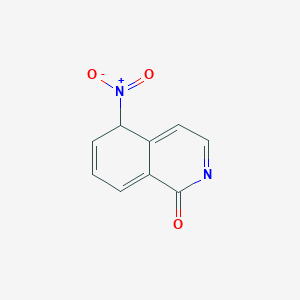
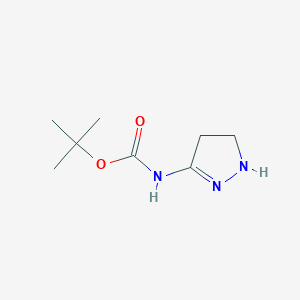
![carbanide;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1S,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B12359189.png)
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
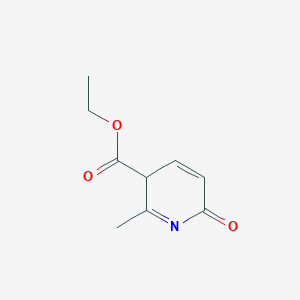
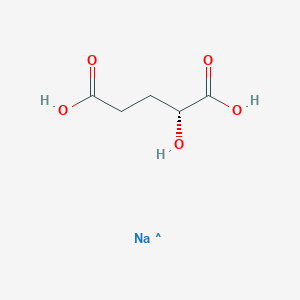
![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
